

# PPZ2 antibody for western blot and immunofluorescence

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## Compound of Interest

Compound Name: PPZ2

Cat. No.: B1677980

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## Application Notes and Protocols for PPZ2 Antibody

### For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of a polyclonal antibody targeting the **PPZ2** protein from *Saccharomyces cerevisiae* in Western Blotting and Immunofluorescence applications. The information is intended to guide researchers in the accurate detection and localization of **PPZ2**.

## Product Information

Target Protein	Antibody Name	Catalog Number	Host Species	Clonality	Reactivity	Verified Applications
Serine/threonine-protein phosphatase PP-22 (PPZ2)	PPZ2 Polyclonal Antibody	MBS7154924	Rabbit	Polyclonal	<i>Saccharomyces cerevisiae</i> (Baker's Yeast)	Western Blot (WB), ELISA

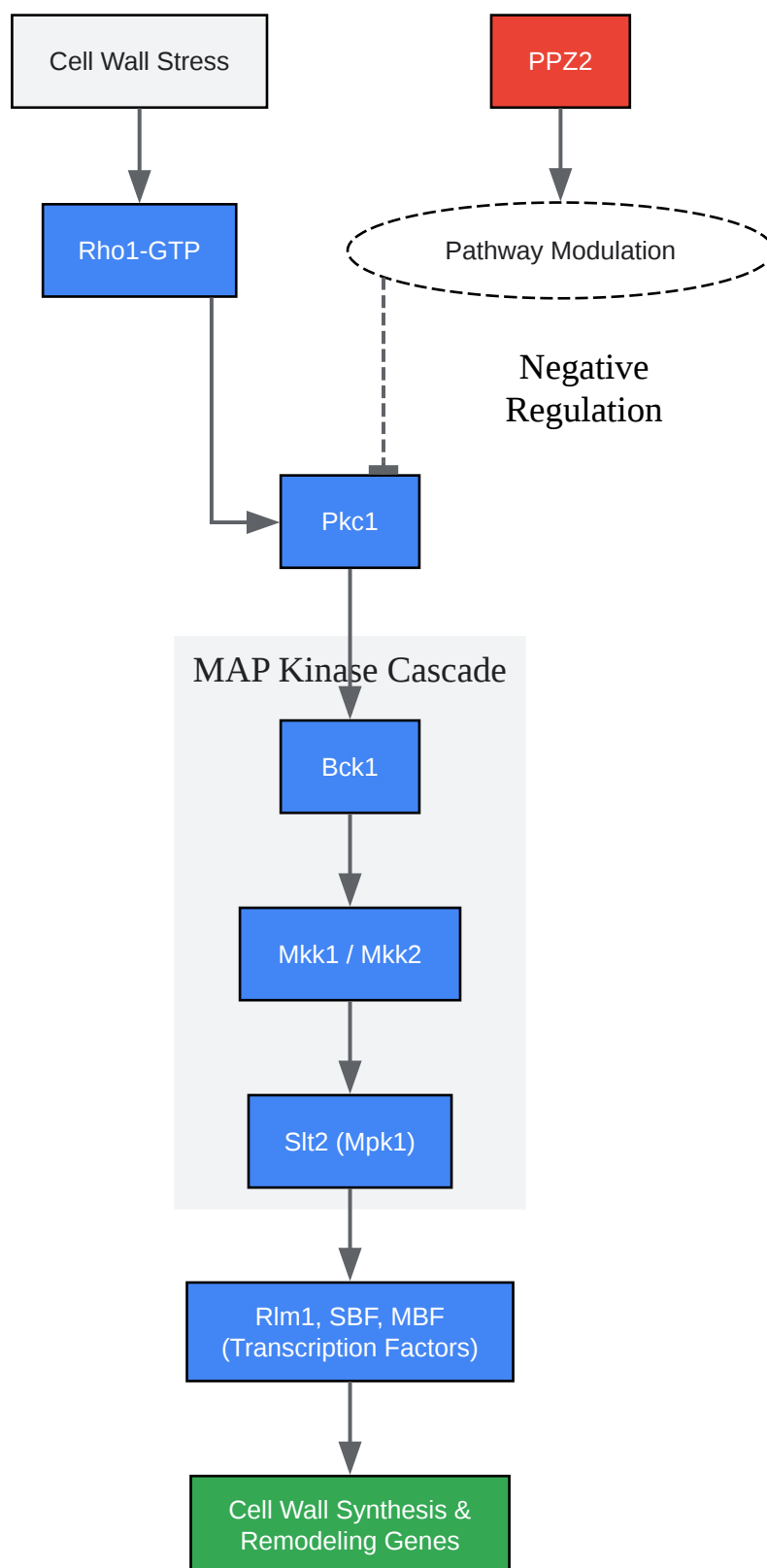
Note: The suitability of this antibody for Immunofluorescence has not been explicitly verified by the manufacturer and should be validated by the end-user.

## Target Protein Details

Protein Name	Gene Name	Organism	UniProt ID	Molecular Weight (Predicted)	Function
Serine/threonine-protein phosphatase PP-Z2	PPZ2	Saccharomyces cerevisiae	P33329	78.5 kDa	Essential for maintaining cell size and integrity in response to osmotic stress. Functions within the PKC1-mediated cell wall integrity pathway. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Signaling Pathway

The **PPZ2** protein in *Saccharomyces cerevisiae* is a serine/threonine-protein phosphatase that plays a role in the PKC1-mediated cell wall integrity pathway. This pathway is crucial for responding to cell wall stress and maintaining cellular integrity during growth and division.



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Caption: PKC1-mediated cell wall integrity pathway in *S. cerevisiae*.

## Experimental Protocols

### Western Blotting (WB)

This protocol provides a general procedure for detecting **PPZ2** in yeast cell lysates.

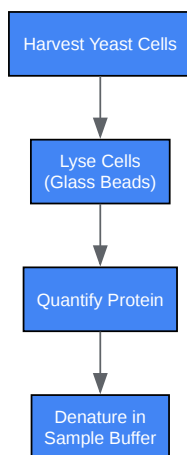
Optimization of antibody dilutions and incubation times is recommended for best results.

#### Materials:

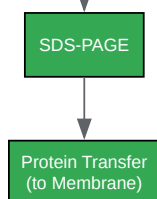
- Yeast cell culture
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Glass beads (acid-washed)
- Laemmli sample buffer (2X)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary Antibody: Rabbit anti-**PPZ2** (MyBioSource, #MBS7154924)
- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
- TBST (Tris-Buffered Saline with 0.1% Tween-20)
- ECL detection reagents

#### Workflow:

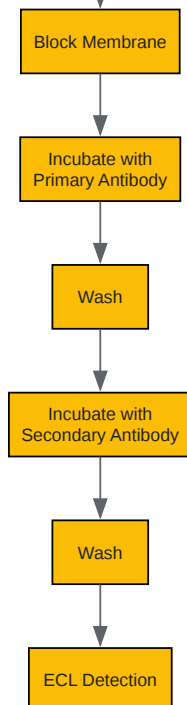
## Sample Preparation



## Electrophoresis &amp; Transfer



## Immunodetection

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Caption: Western Blotting experimental workflow.

**Procedure:**

- **Yeast Protein Extraction:**
  - Harvest yeast cells from a liquid culture by centrifugation.
  - Resuspend the cell pellet in lysis buffer containing protease inhibitors.
  - Add an equal volume of acid-washed glass beads.
  - Vortex vigorously for 1-2 minute intervals, cooling on ice in between, for a total of 5-10 minutes of vortexing.
  - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
  - Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).
- **Sample Preparation and SDS-PAGE:**
  - Mix the desired amount of protein (typically 20-50 µg) with an equal volume of 2X Laemmli sample buffer.
  - Boil the samples at 95-100°C for 5-10 minutes.
  - Load the samples onto an SDS-PAGE gel (a gradient gel or a 7.5% gel is recommended for a ~78.5 kDa protein).
  - Run the gel until the dye front reaches the bottom.
- **Protein Transfer:**
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  - Confirm successful transfer by staining the membrane with Ponceau S.
- **Immunodetection:**

- Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
- Incubate the membrane with the primary anti-**PPZ2** antibody diluted in Blocking Buffer. A starting dilution of 1:500 to 1:2000 is recommended. Incubate for 1-2 hours at room temperature or overnight at 4°C.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendations, for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
- Capture the chemiluminescent signal using an imaging system or X-ray film.

#### Quantitative Data Summary (Recommended Starting Conditions):

Parameter	Recommendation
Protein Load	20-50 µg/lane
Gel Percentage	7.5% or 4-12% gradient
Blocking Time	1 hour at RT or overnight at 4°C
Primary Antibody Dilution	1:500 - 1:2000
Primary Antibody Incubation	1-2 hours at RT or overnight at 4°C
Secondary Antibody Dilution	As per manufacturer's datasheet
Secondary Antibody Incubation	1 hour at RT

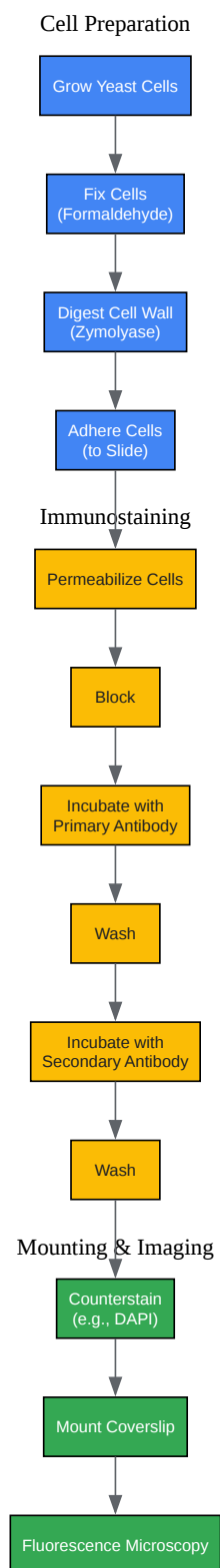
## Immunofluorescence (IF)

This protocol provides a general method for the immunofluorescent staining of **PPZ2** in yeast cells. As the recommended antibody has not been validated for IF, extensive optimization may be required.

#### Materials:

- Yeast cell culture
- Fixation Solution (e.g., 3.7% formaldehyde in PBS)
- Spheroplasting Buffer (e.g., PBS with sorbitol)
- Zymolyase or Lyticase
- Permeabilization Solution (e.g., ice-cold methanol and acetone, or PBS with 0.1% Triton X-100)
- Poly-L-lysine coated slides or coverslips
- Blocking Buffer (e.g., PBS with 1% BSA)
- Primary Antibody: Rabbit anti-**PPZ2** (MyBioSource, #MBS7154924)
- Secondary Antibody: Fluorophore-conjugated Goat anti-Rabbit IgG (e.g., Alexa Fluor 488)
- PBS (Phosphate-Buffered Saline)
- DAPI (for nuclear counterstaining)
- Antifade mounting medium

#### Workflow:



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Caption: Immunofluorescence experimental workflow.

#### Procedure:

- Cell Preparation and Fixation:
  - Grow yeast cells to the desired optical density in an appropriate medium.
  - Fix the cells by adding formaldehyde to the culture medium to a final concentration of 3.7% and incubate for 1-2 hours.
  - Pellet the cells and wash twice with PBS.
- Cell Wall Digestion (Spheroplasting):
  - Resuspend the fixed cells in a spheroplasting buffer.
  - Add zymolyase or lyticase and incubate at 30°C. Monitor the formation of spheroplasts under a microscope.
  - Gently wash the spheroplasts with spheroplasting buffer.
- Cell Adhesion and Permeabilization:
  - Adhere the spheroplasts to poly-L-lysine coated slides or coverslips.
  - Permeabilize the cells, for example, by incubating in ice-cold methanol for 5 minutes, followed by ice-cold acetone for 30 seconds. Alternatively, use a detergent-based method like 0.1% Triton X-100 in PBS.
  - Wash three times with PBS.
- Immunostaining:
  - Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes in a humidified chamber.
  - Incubate with the primary anti-**PPZ2** antibody diluted in Blocking Buffer. A starting dilution of 1:100 to 1:500 is suggested for initial optimization. Incubate for 1 hour at room temperature or overnight at 4°C.

- Wash the cells three times with PBS.
- Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, for 1 hour at room temperature in the dark.
- Wash the cells three times with PBS in the dark.
- Mounting and Imaging:
  - (Optional) Counterstain the nuclei with DAPI.
  - Mount the coverslip onto a slide using an antifade mounting medium.
  - Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.

#### Quantitative Data Summary (Recommended Starting Conditions):

Parameter	Recommendation
Fixation Time	1-2 hours
Permeabilization	Methanol/Acetone or 0.1% Triton X-100
Blocking Time	30-60 minutes at RT
Primary Antibody Dilution	1:100 - 1:500 (requires optimization)
Primary Antibody Incubation	1 hour at RT or overnight at 4°C
Secondary Antibody Dilution	As per manufacturer's datasheet
Secondary Antibody Incubation	1 hour at RT (in the dark)

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## References

- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. A pair of functionally redundant yeast genes (PPZ1 and PPZ2) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
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